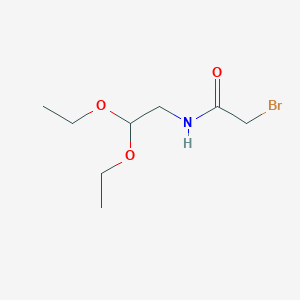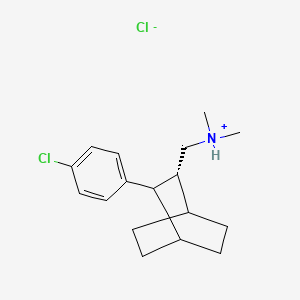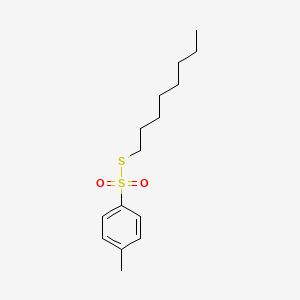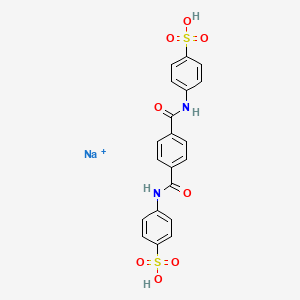
Benzenesulfonic acid,4'-(terephthaloyldiimino)di-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of benzenesulfonic acid groups and a terephthaloyldiimino linkage, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt typically involves the following steps:
Sulfonation of Benzene: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Formation of Terephthaloyldiimino Linkage: Terephthalic acid is reacted with an appropriate amine to form the terephthaloyldiimino linkage.
Coupling Reaction: The benzenesulfonic acid groups are then coupled with the terephthaloyldiimino linkage under controlled conditions to form the final compound.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the sulfonation and coupling reactions. The use of high-purity reagents and precise temperature control are critical to achieving a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient in certain therapeutic formulations.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism by which Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. The terephthaloyldiimino linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the terephthaloyldiimino linkage.
Terephthalic acid: Contains the terephthaloyl group but lacks the sulfonic acid groups.
Sulfanilic acid: Contains both sulfonic acid and amino groups but differs in structure and reactivity.
Uniqueness
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt is unique due to the combination of sulfonic acid groups and the terephthaloyldiimino linkage. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.
Properties
CAS No. |
72-15-1 |
|---|---|
Molecular Formula |
C20H16N2NaO8S2+ |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
sodium;4-[[4-[(4-sulfophenyl)carbamoyl]benzoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C20H16N2O8S2.Na/c23-19(21-15-5-9-17(10-6-15)31(25,26)27)13-1-2-14(4-3-13)20(24)22-16-7-11-18(12-8-16)32(28,29)30;/h1-12H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30);/q;+1 |
InChI Key |
VDSUUJRYZVEISC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


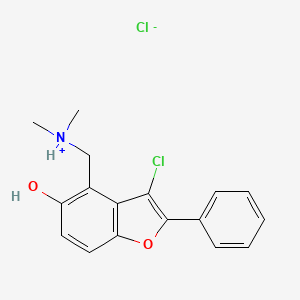
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
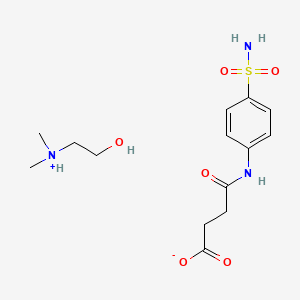
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)

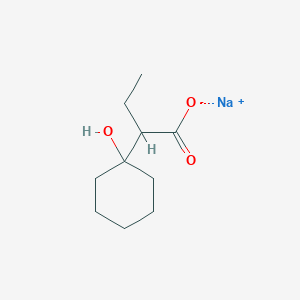
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
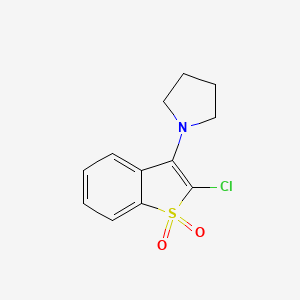
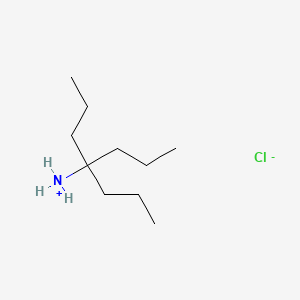
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)

